molecular formula C6H9ClFN B12935221 3-Ethynyl-3-fluoropyrrolidine hydrochloride

3-Ethynyl-3-fluoropyrrolidine hydrochloride

Cat. No.: B12935221
M. Wt: 149.59 g/mol
InChI Key: NFLPDKXUHZHEQR-UHFFFAOYSA-N
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Description

3-Ethynyl-3-fluoropyrrolidine hydrochloride is a fluorinated chiral pyrrolidine salt It is characterized by the presence of both an ethynyl and a fluorine substituent on the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-3-fluoropyrrolidine hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-fluoropyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce the corresponding alcohols.

Scientific Research Applications

3-Ethynyl-3-fluoropyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethynyl group contributes to the compound’s reactivity and stability, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropyrrolidine hydrochloride
  • 3-Ethynylpyrrolidine hydrochloride
  • 3-Fluoro-2-pyrrolidinone

Uniqueness

3-Ethynyl-3-fluoropyrrolidine hydrochloride is unique due to the presence of both an ethynyl and a fluorine substituent on the pyrrolidine ring. This dual substitution imparts distinct chemical and physical properties, making it a valuable compound for various applications. The combination of these substituents enhances its reactivity and binding affinity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H9ClFN

Molecular Weight

149.59 g/mol

IUPAC Name

3-ethynyl-3-fluoropyrrolidine;hydrochloride

InChI

InChI=1S/C6H8FN.ClH/c1-2-6(7)3-4-8-5-6;/h1,8H,3-5H2;1H

InChI Key

NFLPDKXUHZHEQR-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCNC1)F.Cl

Origin of Product

United States

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